4N1K peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

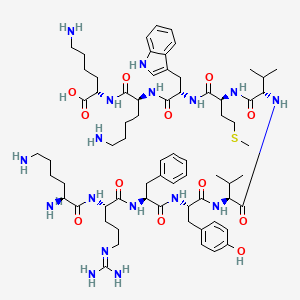

The 4N1K peptide is a biologically active peptide fragment derived from the C-terminal, globular domain of thrombospondin-1. Thrombospondin-1 is a multifunctional glycoprotein involved in various cellular processes, including cell adhesion, migration, and angiogenesis. The this compound has been shown to mediate integrin-dependent cell adhesion and promote integrin activation via the cell-surface receptor, CD47 . some studies have indicated that 4N1K can act independently of CD47, suggesting a broader range of interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The 4N1K peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Attachment of the first amino acid: to a solid resin support.

Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

Cleavage of the peptide from the resin: using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of the this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: The 4N1K peptide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and functions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products:

Oxidized this compound: with disulfide bonds.

Reduced this compound: with free thiol groups.

Modified this compound: with substituted amino acids.

Scientific Research Applications

The 4N1K peptide has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in cell adhesion, migration, and signaling pathways involving integrins and CD47.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

The 4N1K peptide exerts its effects primarily through interactions with integrins and the cell-surface receptor CD47. It promotes integrin activation and cell adhesion by binding to integrin-associated protein (CD47). This interaction can modulate various cellular processes, including cell migration, proliferation, and survival. Additionally, the this compound can act independently of CD47, suggesting that it may interact with other cell surface receptors or extracellular matrix components .

Comparison with Similar Compounds

The 4N1K peptide is unique in its ability to interact with both integrins and CD47. Similar compounds include:

7N3 peptide: Another thrombospondin-1-derived peptide with similar integrin-binding properties.

PKHB1 peptide: A peptide that also targets CD47 but with different binding affinities and biological effects.

Uniqueness: The this compound’s ability to act independently of CD47 and its potent effects on cell adhesion and integrin activation distinguish it from other similar peptides .

Biological Activity

The 4N1K peptide, a fragment derived from thrombospondin-1 (TSP-1), has garnered significant attention in recent years due to its diverse biological activities, particularly in cancer research and immune modulation. This article explores the biological activity of the this compound, highlighting its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

Overview of this compound

The this compound (sequence: KRFYVVMWKK) is known for its ability to bind to the CD47 receptor, which plays a crucial role in cell signaling and immune response. Its interaction with CD47 has been linked to various cellular processes, including apoptosis, autophagy, and modulation of immune responses.

1. Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of the this compound:

- Inhibition of Tumor Growth : In vivo studies using SCID-NOD mice with RAS-transformed tumors showed that administration of 4N1K resulted in a significant reduction in tumor growth (30% inhibition) compared to control groups. This effect was associated with a decrease in Ki67-positive proliferating cells within the tumors .

- Induction of Apoptosis and Autophagy : The peptide has been shown to induce autophagy-like changes in RAS-transformed cells without triggering typical apoptotic pathways. This suggests that 4N1K can selectively target cancer cells while sparing normal cells .

- Correlation with Tumor Characteristics : In bladder cancer studies, higher expression levels of 4N1K were negatively correlated with tumor stage and grade, indicating its potential as a prognostic marker .

2. Immune Modulation

The this compound also plays a significant role in modulating immune responses:

- Regulatory T Cell Induction : Research indicates that 4N1K can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity. This effect was observed both in vitro and in vivo, particularly in models of autoimmune diseases like Sjögren's syndrome .

- Inhibition of Pro-inflammatory Cytokines : The peptide has been shown to inhibit IL-23 secretion from antigen-presenting cells (APCs), thereby reducing Th17 cell differentiation, which is often implicated in inflammatory responses .

Table 1: Summary of Key Findings on this compound

Clinical Implications

The findings surrounding the this compound suggest its potential utility as a therapeutic agent in oncology and immunology:

- Cancer Therapy : Given its ability to inhibit tumor growth and induce selective cell death in cancerous cells, 4N1K could be explored as a novel treatment strategy for various malignancies, particularly those characterized by RAS mutations.

- Autoimmune Disorders : The immunomodulatory effects of 4N1K highlight its potential for treating autoimmune diseases by enhancing regulatory T cell populations and suppressing pro-inflammatory responses.

Properties

Molecular Formula |

C68H105N17O12S |

|---|---|

Molecular Weight |

1384.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C68H105N17O12S/c1-40(2)56(65(94)79-51(30-35-98-5)61(90)83-55(38-44-39-76-48-22-10-9-20-46(44)48)63(92)78-49(23-12-15-32-70)59(88)80-52(67(96)97)24-13-16-33-71)85-66(95)57(41(3)4)84-64(93)54(37-43-26-28-45(86)29-27-43)82-62(91)53(36-42-18-7-6-8-19-42)81-60(89)50(25-17-34-75-68(73)74)77-58(87)47(72)21-11-14-31-69/h6-10,18-20,22,26-29,39-41,47,49-57,76,86H,11-17,21,23-25,30-38,69-72H2,1-5H3,(H,77,87)(H,78,92)(H,79,94)(H,80,88)(H,81,89)(H,82,91)(H,83,90)(H,84,93)(H,85,95)(H,96,97)(H4,73,74,75)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

InChI Key |

XEMLJJZYMPZGBS-ITJFCMOYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.